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Compound of Interest

Compound Name: AZ084

Cat. No.: B2408562

Pharmacological Profile of AZ084: A CCRS8
Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of
AZ084, a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCRS).
The information presented herein is intended for researchers, scientists, and professionals
involved in drug development and discovery, offering a detailed look into the binding
characteristics, functional activity, and preclinical in vivo pharmacology of this compound.

Introduction to CCR8 and AZ084

C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a critical
role in immune regulation. It is primarily expressed on regulatory T cells (Tregs), particularly
those infiltrating the tumor microenvironment (TME), as well as on Th2 cells. The endogenous
ligand for CCR8 is CCL1, and the activation of the CCR8/CCL1 axis is implicated in the
recruitment and immunosuppressive function of Tregs within tumors, contributing to immune
evasion in cancer. This makes CCR8 an attractive therapeutic target for cancer
immunotherapy. Additionally, its role in Th2-mediated inflammation has suggested its potential
as a target for asthma.
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AZ084 is a potent, selective, and orally active allosteric antagonist of CCR8.[1][2] Its

mechanism of action involves binding to a site on the receptor distinct from the orthosteric

ligand binding site, thereby inhibiting the downstream signaling induced by CCL1.[2] This

allosteric modulation prevents the conformational changes required for receptor activation and

subsequent cellular responses.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological

profile of AZ084.

Table 1: In Vitro Binding Affinity and Functional Activity of AZ084

Cell TypelAssay

Parameter Value o Reference
Condition
Binding Affinity (Ki) 0.9 nM Allosteric Inhibition
Functional Inhibition AML cells
1.3 nM
(IC50) (Chemotaxis)
Dendritic Cells (DC)
4.6 nM _ [1]
(Chemotaxis)
5.7 nM T cells (Chemotaxis) [1]
Table 2: In Vivo Efficacy of AZ084
Animal Model Dosing Regimen Key Findings Reference
Inhibited Treg

C57BL/6 J mice
(subcutaneous LLC

tumor model)

5 mg/kg, i.p., every
third day for 9 or 21
days

differentiation and
tumor cell colonization
of the lungs. Reduced
the number of
CD4+Foxp3+ Tregs in

the lungs.
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Table 3: Pharmacokinetic Profile of AZ084

Species Administration

Key Parameters

Reference

) Intravenous, single
Female Balb/C mice
dose

[3]

Intravenous, single
Male Wistar rats dose (434.57-869.14
mg/kg)

Bioavailability >70%

[3]

Intravenous, single
Female Beagle dogs
dose

[3]

Experimental Protocols

This section outlines the general methodologies employed in the characterization of AZ084.

Binding Assays

While specific details for AZ084 are proprietary, a general protocol for determining the binding

affinity of a CCR8 antagonist is as follows:

the binding of the radioligand to the CCR8 receptor.

Procedure:

Cell Line: A stable cell line overexpressing human CCR8 is typically used.
Radioligand: A radiolabeled form of a known CCR8 ligand (e.g., 2°I-CCL1) is used.

Assay Principle: The assay measures the ability of the test compound (AZ084) to displace

o Membranes prepared from CCR8-expressing cells are incubated with a fixed

concentration of the radioligand and varying concentrations of the test compound.

o The reaction is allowed to reach equilibrium.

o Bound and free radioligand are separated by filtration.
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o The radioactivity of the filter-bound membranes is measured using a gamma counter.

o Data Analysis: The data are analyzed using non-linear regression to determine the IC50
value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays (Chemotaxis)

The inhibitory effect of AZ084 on CCR8-mediated cell migration is a key functional readout. A
common method is the Transwell migration assay.[4]

o Cell Types: Primary human cells known to express CCR8, such as Acute Myeloid Leukemia
(AML) cells, Dendritic Cells (DCs), or T cells, are used.[1]

e Chemoattractant: Recombinant human CCL1 is used as the chemoattractant in the lower
chamber.

e Procedure:
o Cells are pre-incubated with varying concentrations of AZ084.

o The cells are then placed in the upper chamber of a Transwell plate, which has a porous
membrane separating it from the lower chamber.

o The lower chamber contains media with or without the chemoattractant (CCL1).
o The plate is incubated for a period to allow for cell migration through the membrane.

o The number of migrated cells in the lower chamber is quantified, often by flow cytometry
or cell counting.

o Data Analysis: The percentage of inhibition of migration at each concentration of AZ084 is
calculated relative to the control (no antagonist), and the IC50 value is determined by non-
linear regression.

In Vitro Treg Differentiation Assay

To assess the impact of AZ084 on Treg differentiation, co-culture systems are often employed.

[3]
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e Cell Culture: Splenic CD4+ T cells are co-cultured with factors known to induce Treg
differentiation, such as LLC-exo MPF CM (Lewis Lung Carcinoma exosome-macrophage
polarizing factor conditioned medium).[3]

o Treatment: AZ084 is added to the culture medium at a specified concentration (e.g., 5
pug/mL) for a defined period (e.g., 4 days).[1]

o Readout: The proportion of Tregs (typically identified as CD4+Foxp3+ cells) is measured
using flow cytometry.

e Analysis: The percentage of Tregs in the AZ084-treated group is compared to the vehicle-
treated control group to determine the inhibitory effect on differentiation.

In Vivo Efficacy Studies

The anti-tumor efficacy of AZ084 is evaluated in syngeneic mouse tumor models.[3]

e Animal Model: C57BL/6 J mice are often used, with subcutaneous implantation of a tumor
cell line such as Lewis Lung Carcinoma (LLC).[3]

o Dosing: AZ084 is administered systemically, for example, via intraperitoneal (i.p.) injection at
a dose of 5 mg/kg every third day.[3]

e Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.

o Pharmacodynamic Analysis: At the end of the study, tumors and other tissues (e.g., lungs)
are harvested to analyze the immune cell infiltrate, particularly the number of CD4+Foxp3+
Tregs, by flow cytometry or immunohistochemistry.

o Metastasis Assessment: The extent of tumor cell colonization in distant organs like the lungs
can also be evaluated.[3]

Pharmacokinetic Studies

To determine the pharmacokinetic properties of AZ084, studies are conducted in various
animal species.[3]
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e Animals: Mice (e.g., Balb/C), rats (e.g., Wistar), and dogs (e.g., Beagle) are commonly used
preclinical species.[3]

e Administration: The compound is administered via different routes, typically intravenous (i.v.)
to determine clearance and volume of distribution, and orally (p.0.) to assess oral
bioavailability.

o Sample Collection: Blood samples are collected at multiple time points after administration.

e Bioanalysis: The concentration of AZ084 in plasma is quantified using a validated analytical
method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

» Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution
(Vd), half-life (t1/2), and bioavailability (F%) are calculated using non-compartmental
analysis.

Visualizations
CCRS Signaling Pathway

The following diagram illustrates the canonical G protein-coupled signaling pathway activated
by CCL1 binding to CCR8, and the point of inhibition by AZ084.
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Caption: CCR8 signaling pathway and inhibition by AZ084.

Experimental Workflow for AZ084 Characterization

The following diagram outlines a typical workflow for the pharmacological characterization of a
CCRS8 antagonist like AZ084.
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Caption: Experimental workflow for AZ084 characterization.
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Conclusion

AZ084 is a potent and selective allosteric antagonist of CCR8 with demonstrated in vitro and in
Vivo activity. Its ability to inhibit CCR8-mediated chemotaxis and suppress Treg differentiation
highlights its therapeutic potential in oncology. The favorable pharmacokinetic profile observed
in preclinical species further supports its development as an oral therapeutic agent. This
technical guide provides a foundational understanding of the pharmacological properties of
AZ084, which can inform further research and development efforts targeting the CCR8
pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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